Homopterocarpin Homopterocarpin (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran is a member of pterocarpans.
Homopterocarpin is a natural product found in Ononis viscosa, Platymiscium floribundum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 606-91-7
VCID: VC21334782
InChI: InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
SMILES:
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol

Homopterocarpin

CAS No.: 606-91-7

Cat. No.: VC21334782

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Homopterocarpin - 606-91-7

CAS No. 606-91-7
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
IUPAC Name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene
Standard InChI InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
Standard InChI Key VPGIGLKLCFOWDN-YOEHRIQHSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC
Canonical SMILES COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC

Chemical Properties and Structure

Homopterocarpin (CAS: 606-91-7) is an isoflavonoid with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.306 g/mol . Its physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number606-91-7
Molecular FormulaC₁₇H₁₆O₄
Molecular Weight284.306
Density1.2±0.1 g/cm³
Boiling Point395.0±42.0 °C at 760 mmHg
Flash Point140.4±34.7 °C

Structurally, homopterocarpin features a 3-OCH₃ group at the A-ring and a 9-OCH₃ group at the B-ring, which distinguishes it from related isoflavonoids such as medicarpin and pterocarpin . This specific structural arrangement contributes to its biological activity profile, particularly its enzyme inhibition properties. The presence of the 9-OCH₃ group at the B-ring confers greater monoamine oxidase B (MAO-B) inhibitory activity compared to compounds with an 8,9-methylenedioxy group in the same position .

Natural Sources

Plant Origins

Homopterocarpin has been isolated from several plant species, with Pterocarpus erinaceus being one of the primary natural sources . This compound is also found in the heartwood of Pterocarpus macrocarpus Kurz and has been isolated from Canavalia lineata pods . These plants have traditional uses in various medicinal practices, which led researchers to investigate their chemical constituents.

Extraction and Isolation

The compound is typically extracted from plant material using various organic solvents. While the specific extraction methods vary depending on the plant source, ethanol and ethyl acetate extractions are commonly employed to isolate homopterocarpin and other bioactive compounds from these plants . Advanced chromatographic techniques are subsequently used to purify and identify the compound from the crude extracts.

Biological Activities

Hepatoprotective Effects

One of the most well-documented activities of homopterocarpin is its hepatoprotective effect. Research has demonstrated that homopterocarpin can protect against acetaminophen-induced liver damage in animal models . A study investigating this effect revealed that homopterocarpin pretreatment ameliorated biochemical alterations caused by acetaminophen intoxication .

In acetaminophen-intoxicated rats, significant increases in serum activities of alanine aminotransferase (31.72±3.3 vs. 22.1±1.2 U/I), aspartate aminotransferase (185.1±10.1 vs. 103.83±13.3 U/I), bilirubin level, and hepatic malondialdehyde (2.32±0.3 vs. 1.42±0.1 units/mg protein) were observed compared to the control group . These markers of liver injury were significantly reduced in rats pretreated with homopterocarpin, indicating a protective effect against acetaminophen-induced hepatotoxicity .

Antioxidant Properties

Homopterocarpin exhibits notable antioxidant properties, which may contribute to its hepatoprotective effects . The compound has been shown to ameliorate oxidative stress in acetaminophen-treated rats by preserving the level of hepatic reduced glutathione and the activity of glutathione peroxidase . These antioxidant mechanisms may play a crucial role in preventing liver damage by neutralizing free radicals and reducing oxidative stress.

Inhibition of Monoamine Oxidase-B

Perhaps the most promising therapeutic application of homopterocarpin lies in its potent and selective inhibition of human monoamine oxidase-B (hMAO-B). Studies have revealed that homopterocarpin acts as a competitive reversible inhibitor of hMAO-B with an IC₅₀ value of 0.72 μM and a Ki of 0.21 μM .

The following table summarizes homopterocarpin's enzyme inhibition properties compared to another potent MAO-B inhibitor, medicarpin:

CompoundhMAO-B IC₅₀ (μM)hMAO-A IC₅₀ (μM)Selectivity Index (SI)Inhibition Type
Homopterocarpin0.721.492.07Competitive reversible
Medicarpin0.4519.944.2Competitive reversible

This MAO-B inhibitory activity is particularly significant because MAO-B is involved in the metabolism of dopamine and other neurotransmitters implicated in neurological disorders such as Parkinson's disease and Alzheimer's disease . The selectivity of homopterocarpin for MAO-B over MAO-A (selectivity index of 2.07) suggests potential therapeutic applications with possibly fewer side effects than non-selective MAO inhibitors .

Anti-SARS-CoV-2 Activity

Recent research has explored the potential anti-SARS-CoV-2 activity of homopterocarpin. In silico studies have demonstrated that homopterocarpin from the heartwood of Pterocarpus macrocarpus Kurz exhibits binding affinity to SARS-CoV-2 proteins . While these findings are preliminary and based on computational models, they suggest a potential role for homopterocarpin in the development of antiviral therapies against SARS-CoV-2.

Other Biological Activities

Additional studies have identified potential antimicrobial and antiplasmodial activities of extracts containing homopterocarpin, though more research is needed to determine the specific contribution of homopterocarpin to these effects . These findings suggest a broad spectrum of biological activities that warrant further investigation.

Pharmacokinetics and Toxicity

In Silico Pharmacokinetics

In silico analysis of homopterocarpin's pharmacokinetic properties suggests favorable characteristics for drug development. Studies indicate that homopterocarpin has high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, which are important factors for its potential use as a central nervous system (CNS) drug .

The compound adheres to Lipinski's rule of five with no violations, suggesting good oral bioavailability . These promising pharmacokinetic parameters support the potential development of homopterocarpin as a therapeutic agent for neurological disorders.

Cytotoxicity

Cytotoxicity studies have evaluated the effects of homopterocarpin on various cell lines, including normal cells (MDCK), cancer cells (HL-60), and neuroblastoma cells (SH-SY5Y) . The results indicate that homopterocarpin exhibits low toxicity to normal and cancer cells and moderate toxicity to neuroblastoma cells . This favorable toxicity profile further supports the potential therapeutic applications of homopterocarpin.

Molecular Mechanisms

MAO-B Inhibition Mechanism

Molecular docking studies have provided insights into how homopterocarpin interacts with its target enzyme, hMAO-B. These simulations revealed that homopterocarpin bonds to Cys172 of hMAO-B with a binding affinity of -7.7 kcal/mol . The binding affinity for hMAO-B (-7.7 kcal/mol) is stronger than for hMAO-A (-7.1 kcal/mol), explaining its preferential inhibition of MAO-B .

Hepatoprotective Mechanisms

The hepatoprotective effects of homopterocarpin likely involve multiple mechanisms, including antioxidant activity and modulation of liver enzyme functions. By preserving glutathione levels and enhancing the activity of antioxidant enzymes such as glutathione peroxidase, homopterocarpin helps maintain the liver's defense against oxidative damage . Additionally, its ability to reduce the levels of liver enzymes (ALT, AST) in the serum suggests a role in preserving hepatocyte integrity and function during toxic insults .

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